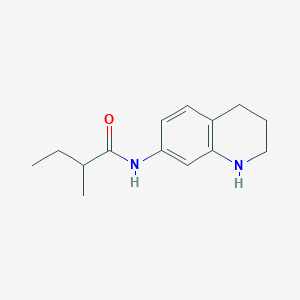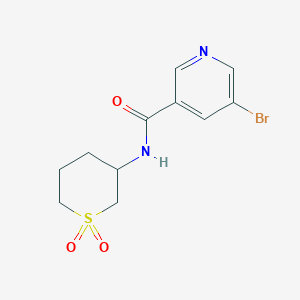
2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a tetrahydroquinoline derivative that has been synthesized using various methods.
Applications De Recherche Scientifique
2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. The compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a painkiller and anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide is not fully understood. However, studies have shown that the compound acts as a modulator of various neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide has various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to improve memory and cognitive function in animal models. Additionally, the compound has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide in lab experiments is its potential to be used as a therapeutic agent for various diseases. Additionally, the compound has shown promising results in animal models, which may translate to humans. However, one of the limitations of using this compound is its limited availability, which may make it difficult to conduct large-scale studies.
Orientations Futures
There are several future directions for the study of 2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide. One direction is to further investigate the compound's potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the compound's mechanism of action in more detail to better understand its pharmacological effects. Additionally, future studies may focus on developing more efficient synthesis methods for the compound to facilitate large-scale studies.
Conclusion:
In conclusion, 2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide is a novel compound that has shown promising results in various scientific research applications. The compound has been synthesized using various methods and has been studied for its potential as a therapeutic agent for various diseases. Although the compound's mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. Future studies may focus on further investigating the compound's potential as a therapeutic agent and developing more efficient synthesis methods.
Méthodes De Synthèse
Several methods have been reported for the synthesis of 2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide. One of the most common methods involves the condensation of 2-methyl-4-aminobutanal with 1,2,3,4-tetrahydroquinoline-7-carboxylic acid followed by the reduction of the resulting imine using sodium borohydride. The compound can also be synthesized using other methods such as the Pictet-Spengler reaction and the Friedländer synthesis.
Propriétés
IUPAC Name |
2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-3-10(2)14(17)16-12-7-6-11-5-4-8-15-13(11)9-12/h6-7,9-10,15H,3-5,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEVEOJDXJHKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC2=C(CCCN2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577596.png)


![N-[(5-bromothiophen-2-yl)methyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577622.png)
![2-[1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid](/img/structure/B7577623.png)

![7-(5-bromothiophen-2-yl)sulfonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7577632.png)
![N-[(2-bromo-5-fluorophenyl)methyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577637.png)

![N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide](/img/structure/B7577651.png)



